molecular formula C7H14F3N B13523049 1,1,1-Trifluoro-5-methylhexan-2-amine

1,1,1-Trifluoro-5-methylhexan-2-amine

Cat. No.: B13523049
M. Wt: 169.19 g/mol
InChI Key: PSJLZCWTXCPPPU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-methylhexan-2-amine is an organic compound with the molecular formula C7H14F3N It is a fluorinated amine, which means it contains both fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-5-methylhexan-2-amine can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with ammonia in ethanol. The halogenoalkane is heated with a concentrated solution of ammonia in a sealed tube to prevent the escape of ammonia gas . This method can produce a mixture of primary, secondary, and tertiary amines, depending on the reaction conditions and the starting materials used.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of catalytic processes and optimized reaction conditions can enhance the yield and purity of the desired product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-5-methylhexan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1,1,1-Trifluoro-5-methylhexan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-methylhexan-2-amine involves its interaction with molecular targets and pathways in biological systems. The amine group can participate in various biochemical reactions, including enzyme catalysis and receptor binding. The fluorine atoms may enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-methylhexane: Similar structure but lacks the amine group.

    5-Methylhexan-2-amine: Similar structure but lacks the fluorine atoms.

    1,1,1-Trifluoro-2-hexanamine: Similar structure with different positioning of the amine group.

Uniqueness

1,1,1-Trifluoro-5-methylhexan-2-amine is unique due to the presence of both fluorine atoms and an amine group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

1,1,1-trifluoro-5-methylhexan-2-amine

InChI

InChI=1S/C7H14F3N/c1-5(2)3-4-6(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3

InChI Key

PSJLZCWTXCPPPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(F)(F)F)N

Origin of Product

United States

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